molecular formula C15H15ClF3NO4 B8632873 Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Cat. No. B8632873
M. Wt: 365.73 g/mol
InChI Key: GCRDMRZCDJJIGQ-UHFFFAOYSA-N
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Patent
US08884018B2

Procedure details

Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6B) (1200 g, 3.754 mol) was charged into a vessel followed by the addition of 2-propanol (1.200 L) and water (7.200 L) and stirred. NaOH (600.6 g, 7.508 mol) and water (1.200 L) were mixed and allowed to cool to room temperature. The resulting NaOH solution was charged into the reaction vessel. The reaction mixture was heated to 80° C. and stirred for 3.5 h generating a dark and homogenous mixture. After an additional hour, acetic acid (9.599 L [of a 20% w/v solution], 31.97 mol) was added via dropping funnel over 45 min. The reaction mixture was cooled to 22° C. at a rate of 6° C./h with stirring. The resulting solid was filtered, washed with water (3 L) to generate a wet cake of (1436 g). The filtrate was dried in a vacuum oven with nitrogen bleed over Drierite® to generate 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid as a brown solid. The 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid was purified by slurrying in 1.5 L methanol, with stirring, for 6 h. It was then filtered and dried to furnish 968.8 g of purified 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (6D).
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Name
Quantity
7.2 L
Type
reactant
Reaction Step Two
Name
Quantity
600.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[NH:12][CH:13]=[C:14]([C:20]([O:22]CC)=O)[C:15]([O:17]CC)=[O:16].CC(O)C.O.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[C:4]2[C:3]=1[NH:12][CH:13]=[C:14]([C:15]([OH:17])=[O:16])[C:20]2=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)NC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
CC(C)O
Name
Quantity
7.2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
600.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 3.5 h
Duration
3.5 h
WAIT
Type
WAIT
Details
After an additional hour
CUSTOM
Type
CUSTOM
Details
over 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 22° C. at a rate of 6° C./h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (3 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was dried in a vacuum oven with nitrogen
CUSTOM
Type
CUSTOM
Details
The 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid was purified
STIRRING
Type
STIRRING
Details
with stirring, for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2C(C(=CNC12)C(=O)O)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 968.8 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.